Cas no 923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate)

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate structure
923283-57-2 structure
Product Name:methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
Numero CAS:923283-57-2
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD16619951
CID:737851
PubChem ID:54775640
Update Time:2025-10-29

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-amino-1-ethyl-1H-Pyrazole-5-carboxylic acid methyl ester
    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester
    • methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • methyl 4-amino-2-ethylpyrazole-3-carboxylate
    • methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
    • Methyl4-amino-1-ethyl-1H-pyrazole-5-carboxylate
    • DTXSID10716766
    • JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • EN300-255782
    • DA-32521
    • AS-48753
    • AKOS005265091
    • CS-0242821
    • SCHEMBL569285
    • SY209922
    • 923283-57-2
    • F53209
    • MFCD16619951
    • MDL: MFCD16619951
    • Inchi: 1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3
    • Chiave InChI: JKUAKLZRAQWJFV-UHFFFAOYSA-N
    • Sorrisi: O=C(C1N(CC)N=CC=1N)OC

Proprietà calcolate

  • Massa esatta: 169.085126602g/mol
  • Massa monoisotopica: 169.085126602g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 70.1Ų

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Informazioni sulla sicurezza

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M288483-10mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
10mg
$ 50.00 2022-06-04
TRC
M288483-50mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
50mg
$ 185.00 2022-06-04
TRC
M288483-100mg
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2
100mg
$ 295.00 2022-06-04
abcr
AB511662-250 mg
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; .
923283-57-2
250MG
€746.80 2023-04-18
abcr
AB511662-500 mg
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; .
923283-57-2
500MG
€981.40 2023-04-18
abcr
AB511662-1 g
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; .
923283-57-2
1g
€1,216.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11544-5g
methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
923283-57-2 95%
5g
$1661 2023-09-07
eNovation Chemicals LLC
Y1098328-100mg
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
100mg
$190 2024-07-21
eNovation Chemicals LLC
Y1098328-250MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
250mg
$270 2024-07-21
eNovation Chemicals LLC
Y1098328-500MG
methyl 4-amino-2-ethyl-pyrazole-3-carboxylate
923283-57-2 97%
500mg
$405 2024-07-21

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Riferimento
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  14 h, rt
Riferimento
Pyrazolo-heteroaryl derivative, preparation method and medical use
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 50 psi, rt
Riferimento
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors
, World Intellectual Property Organization, , ,

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Raw materials

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preparation Products

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd